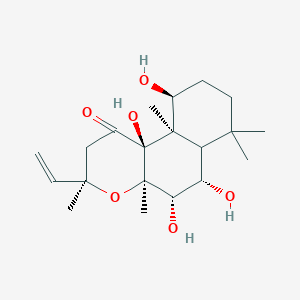

Deacetylforskolin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

脱乙酰毛蕊花素是毛蕊花素的衍生物,毛蕊花素是一种从毛蕊花根部提取的二萜类化合物。 毛蕊花素以其激活腺苷酸环化酶的能力而闻名,腺苷酸环化酶能增加细胞内环状腺苷酸 (cAMP) 的水平 。 然而,脱乙酰毛蕊花素是毛蕊花素的一种修饰形式,研究发现它在一定浓度下具有毒性 .

准备方法

合成路线和反应条件

脱乙酰毛蕊花素的合成涉及对毛蕊花素的化学修饰。毛蕊花素本身是从毛蕊花根部提取的。 主要合成路线包括从毛蕊花素中去除乙酰基,生成脱乙酰毛蕊花素 。该过程通常需要特定的反应条件,包括使用溶剂和催化剂来促进脱乙酰反应。

工业生产方法

脱乙酰毛蕊花素的工业生产遵循类似的原理,但规模更大。从植物根部提取毛蕊花素后,在大型反应器中进行化学修饰。 该过程针对产量和纯度进行了优化,确保最终产品符合科研和应用的工业标准 .

化学反应分析

反应类型

脱乙酰毛蕊花素会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及钯碳等催化剂。 这些反应通常在受控温度和压力下进行,以确保获得预期的结果 .

主要产物形成

这些反应形成的主要产物取决于所用的具体条件和试剂。 例如,脱乙酰毛蕊花素的氧化会导致各种氧化衍生物的形成,而还原会产生该化合物的还原形式 .

科学研究应用

Metabolic Regulation and Weight Management

Mechanism of Action

Deacetylforskolin acts primarily through the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP can enhance metabolic processes such as lipolysis and thermogenesis, making it a candidate for weight management interventions.

Case Studies

- A study conducted on Swiss Albino mice demonstrated that administration of this compound extracts significantly reduced abdominal fat and improved lean body mass. The treated groups exhibited a notable decrease in fat density compared to control groups, indicating its efficacy in promoting weight loss and managing obesity-related conditions .

- Another investigation highlighted the compound's potential in enhancing nutrient absorption and incorporation into lean body mass through its thermogenic effects .

Respiratory Health

Anti-Inflammatory Effects

this compound has been studied for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD). By activating adenylate cyclase and increasing cAMP levels, it can reduce inflammation and improve pulmonary function.

Research Findings

- In animal models, this compound treatment resulted in decreased lung injury markers following lipopolysaccharide-induced inflammation. This suggests its potential utility in managing acute exacerbations of COPD by mitigating inflammatory responses.

- Further studies indicate that it may help alleviate symptoms associated with asthma and other respiratory conditions by promoting bronchodilation and reducing airway inflammation.

Cardiovascular Applications

This compound's ability to modulate cAMP levels also extends to cardiovascular health. Increased cAMP can lead to vasodilation and improved cardiac contractility.

Clinical Insights

- Research has shown that compounds derived from Coleus forskohlii, including this compound, may have beneficial effects on heart rate and blood pressure regulation .

- Its role in enhancing cardiac output while reducing peripheral vascular resistance positions it as a potential adjunct therapy for various cardiovascular disorders.

Potential Antiglaucoma Agent

Forskolin derivatives have been investigated for their potential to lower intraocular pressure (IOP), making them candidates for glaucoma treatment.

Experimental Evidence

- Studies have demonstrated that forskolin can stimulate aqueous humor outflow through its action on adenylate cyclase, thus reducing IOP. This compound may share similar properties due to its structural relationship with forskolin .

Summary Table of Applications

作用机制

脱乙酰毛蕊花素的主要作用机制是激活腺苷酸环化酶,从而提高细胞内 cAMP 的水平。 这种激活会导致一系列细胞内事件,包括激活蛋白激酶 A (PKA) 和调节各种细胞功能 。 参与其中的分子靶标和通路包括腺苷酸环化酶、PKA 和其他依赖 cAMP 的信号通路 .

相似化合物的比较

类似化合物

毛蕊花醇: 毛蕊花素的另一种衍生物,具有类似的性质,但化学修饰不同.

独特性

脱乙酰毛蕊花素的独特之处在于其特殊的化学结构,该结构是由从毛蕊花素中去除乙酰基而产生的。 这种修饰改变了其毒性,并可能改变其药理性质,使其与其他毛蕊花素衍生物有所不同 .

生物活性

Deacetylforskolin, a derivative of forskolin, is a labdane diterpene extracted from the plant Coleus forskohlii. This compound has garnered attention due to its diverse biological activities, particularly its role in modulating intracellular signaling pathways and its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound primarily functions as an activator of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which subsequently influences various physiological processes. The following key actions have been identified:

- Stimulation of Lipolysis : this compound enhances lipolysis in adipocytes by activating hormone-sensitive lipase through PKA-mediated phosphorylation. This process is crucial for fat metabolism and energy expenditure.

- Vasodilation : The compound promotes relaxation of vascular smooth muscle, contributing to lower blood pressure and improved blood flow.

- Positive Inotropic Effects : It increases the force of contraction in cardiac muscle, which can be beneficial in treating heart failure.

- Neurotransmitter Modulation : this compound influences neurotransmitter release, potentially aiding in mood regulation and cognitive function.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Lipolysis | Stimulates fat breakdown through increased cAMP levels. |

| Vasodilation | Relaxes blood vessels, lowering blood pressure. |

| Positive Inotropic Effect | Enhances cardiac contractility, useful in heart conditions. |

| Neurotransmitter Release | Modulates neurotransmitter levels, potentially aiding mood disorders. |

| Antidepressant Effects | Restores monoamine levels in the brain, contributing to antidepressant action. |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates cAMP production across various cell types. For instance, it has been shown to activate AC isoforms 1, 2, and 5 with varying potencies depending on the specific cellular context and metal ion presence ( ).

Animal Studies

Animal models have indicated that administration of this compound results in significant reductions in body fat percentage and improvements in metabolic profiles. A study reported a daily dose ranging from 10 to 60 mg led to enhanced lean body mass and reduced obesity markers ( ).

Clinical Implications

The potential clinical applications of this compound are vast:

- Weight Management : Due to its lipolytic effects, it is being explored as a supplement for weight loss and body composition improvement.

- Cardiovascular Health : Its positive inotropic effects suggest potential use in managing heart failure and other cardiovascular diseases.

- Mental Health : By modulating neurotransmitter release, it may serve as an adjunct treatment for depression and anxiety disorders.

Case Studies

- Weight Loss Intervention : A clinical trial involving overweight subjects showed that those who received this compound experienced a statistically significant reduction in body fat compared to a placebo group ( ).

- Cardiac Function Improvement : Another study highlighted improvements in cardiac output among patients administered this compound as part of their treatment regimen for heart failure ( ).

属性

CAS 编号 |

64657-20-1 |

|---|---|

分子式 |

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |

InChI 键 |

WPDITXOBNLYZHH-GGLAWTCMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

手性 SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |

规范 SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

Pictograms |

Irritant |

同义词 |

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。